molecular formula C6H11BrClNO B6219035 1-{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride CAS No. 2751621-42-6

1-{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride

Cat. No.: B6219035
CAS No.: 2751621-42-6
M. Wt: 228.5
InChI Key:
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Description

1-{4-Bromo-2-oxabicyclo[211]hexan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C6H11BrClNO It is characterized by a bicyclic structure containing a bromine atom and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the oxabicyclo[2.1.1]hexane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction, often using an amine source such as ammonia or an amine derivative.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, leading to different products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or thiols.

    Oxidation Products: Oxidized derivatives such as epoxides or ketones.

    Reduction Products: Dehalogenated compounds or amines.

Scientific Research Applications

1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxirane ring play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

    1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine Hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    1-{4-Fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine Hydrochloride: Contains a fluorine atom, offering different reactivity and properties.

    1-{4-Methoxy-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine Hydrochloride: Features a methoxy group, altering its chemical behavior.

Uniqueness: 1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and versatility in various applications.

Properties

CAS No.

2751621-42-6

Molecular Formula

C6H11BrClNO

Molecular Weight

228.5

Purity

95

Origin of Product

United States

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